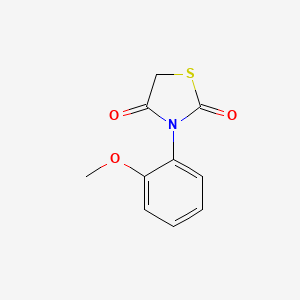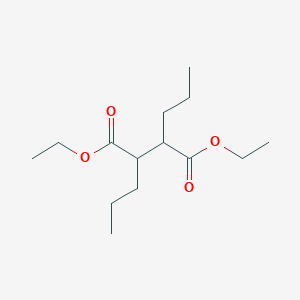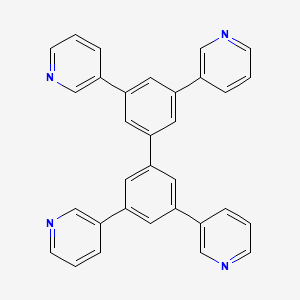
3,3',5,5'-Tetra(pyridin-3-yl)-1,1'-biphenyl
描述
3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of four pyridin-3-yl groups attached to the biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated biphenyl derivative with a pyridin-3-yl boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Another approach involves the direct arylation of a biphenyl core with pyridin-3-yl halides using a palladium catalyst. This method can be advantageous as it avoids the need for pre-functionalized boronic acids or esters.
Industrial Production Methods
In an industrial setting, the production of 3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The pyridin-3-yl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological targets such as enzymes and receptors.
Medicine: Potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through coordination bonds. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary depending on the specific derivative and its target.
相似化合物的比较
3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl can be compared with other biphenyl derivatives and pyridine-containing compounds:
3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the pyridin-3-yl groups, resulting in different chemical properties and applications.
3,3’,5,5’-Tetra(pyridin-2-yl)-1,1’-biphenyl: Similar structure but with pyridin-2-yl groups, leading to different coordination chemistry and reactivity.
2,2’,6,6’-Tetra(pyridin-3-yl)-1,1’-biphenyl: Different substitution pattern on the biphenyl core, affecting its steric and electronic properties.
The uniqueness of 3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
属性
IUPAC Name |
3-[3-(3,5-dipyridin-3-ylphenyl)-5-pyridin-3-ylphenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4/c1-5-23(19-33-9-1)27-13-28(24-6-2-10-34-20-24)16-31(15-27)32-17-29(25-7-3-11-35-21-25)14-30(18-32)26-8-4-12-36-22-26/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXAWDJNPAGFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CN=CC=C4)C5=CN=CC=C5)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


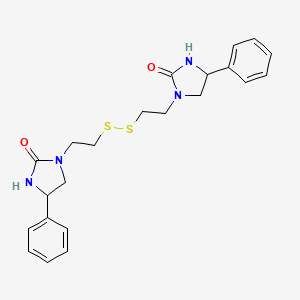
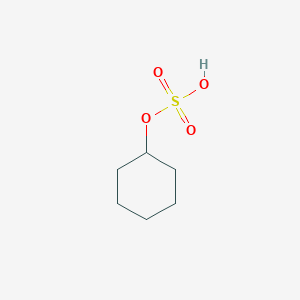
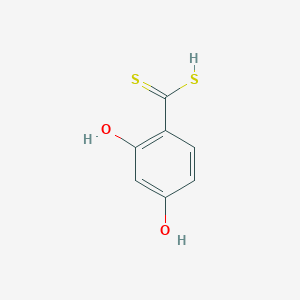
![[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-phosphonooxymethyl] dihydrogen phosphate](/img/structure/B3327221.png)
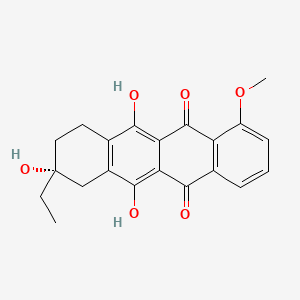

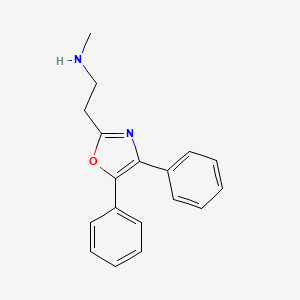
![N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide](/img/structure/B3327244.png)
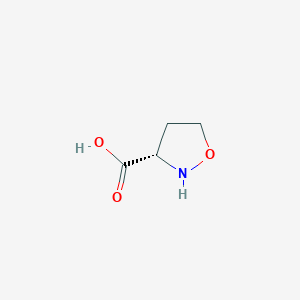
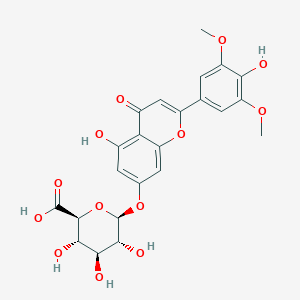
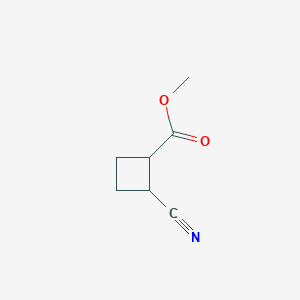
![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)
